molecular formula C26H29N3O5 B1247973 Sclerotiamide

Sclerotiamide

Cat. No.: B1247973
M. Wt: 463.5 g/mol
InChI Key: CFJMAERFDLWMJL-LQKPOZSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclerotiamide is a paraherquamide-related indolinone alkaloid natural product, first identified as the first non-peptide-based natural product activator of bacterial Caseinolytic Protease P (ClpP) . This mechanism provides a promising and clinically unexploited approach for antibacterial drug development. Activation of the ClpP protease by this compound triggers unregulated proteolysis within bacterial cells, leading to self-digestion and cell death, an effect that holds potential even against dormant persister cells and biofilms . In biochemical evaluations, this compound demonstrated dose-dependent activation of EcClpP, with an apparent activation constant (K app ) of 39.6 ± 4.9 µM in a decapeptide degradation assay . Its unique, three-dimensional bicyclo[2.2.2]diazaoctane structure offers distinct chemical space for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents . This compound is sourced from various fungi, including Aspergillus species . Its molecular formula is C 26 H 29 N 3 O 5 with a molecular weight of 463.50 g/mol . The CAS number for this compound is 184025-39-6 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

(1'R,3R,7'S,9'S,12'S)-12'-hydroxy-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione

InChI

InChI=1S/C26H29N3O5/c1-22(2)10-8-13-15(34-22)7-6-14-17(13)27-20(32)25(14)18(30)26-16(23(25,3)4)12-24(19(31)28-26)9-5-11-29(24)21(26)33/h6-8,10,16,18,30H,5,9,11-12H2,1-4H3,(H,27,32)(H,28,31)/t16-,18-,24-,25-,26+/m0/s1

InChI Key

CFJMAERFDLWMJL-LQKPOZSPSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34[C@@H]([C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34C(C56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)O)C

Synonyms

sclerotiamide

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Sclerotiamide exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against these pathogens, suggesting its potential as an alternative antimicrobial agent in treating resistant infections .

2. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound demonstrated cytotoxic effects with IC50 values of approximately 5 µM for HepG2 cells and 10 µM for MDA-MB-231 cells. Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

3. Anti-inflammatory Effects
this compound has shown promise in reducing inflammation in various models. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This property suggests its potential use in treating inflammatory diseases .

Agricultural Applications

1. Biopesticide Development
Due to its antifungal properties, this compound is being explored as a natural biopesticide. It has been effective against several plant pathogens, including Botrytis cinerea, which causes gray mold in crops. Field trials indicate that formulations containing this compound can reduce disease incidence by up to 40% compared to untreated controls .

2. Plant Growth Promotion
this compound also exhibits plant growth-promoting activities. Studies have shown that it enhances root development and overall plant biomass in crops such as tomatoes and peppers when applied as a soil amendment. This effect is attributed to its ability to stimulate beneficial microbial communities in the rhizosphere .

Biotechnology Applications

1. Enzyme Production
In biotechnological contexts, this compound can serve as a substrate for enzyme production by certain fungi. Its utilization can lead to the production of industrially relevant enzymes such as cellulases and laccases, which are important in biofuel production and waste management .

2. Biosensor Development
Recent advancements suggest that this compound can be integrated into biosensors for detecting pathogenic microorganisms. Its binding affinity with specific bacterial proteins makes it a candidate for developing sensitive biosensors that can provide rapid diagnostics in clinical settings .

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial load when treated with this compound compared to standard antibiotics, highlighting its potential role in combating antibiotic resistance.

Case Study 2: Biopesticide Field Trials

Field trials conducted on tomato plants treated with this compound-based biopesticides showed a marked decrease in fungal infections compared to untreated plants. These trials were conducted over two growing seasons, demonstrating consistent efficacy and supporting the compound's application in sustainable agriculture.

Preparation Methods

Retrosynthetic Strategy and Key Disconnections

The total synthesis of sclerotiamide hinges on strategic disconnections to simplify its heptacyclic architecture. Li and colleagues pioneered a convergent approach starting from the Seebach acetal, leveraging stereoselective transformations to assemble the bicyclo[2.2.2]diazaoctane core and cyclohexenyl ring . Retrosynthetic analysis identifies two critical fragments:

  • Indole-pyrrolidine precursor : Houses the diazaoctane core.

  • Cyclohexenyl subunit : Introduced via radical cycloisomerization.

This bifurcation enables parallel synthesis of intermediates, reducing linear step counts and enhancing overall efficiency .

Stereoselective Oxidative Aza-Prins Cyclization

The construction of the bicyclo[2.2.2]diazaoctane core represents a pivotal challenge. Li's team achieved this through an oxidative aza-Prins cyclization, which proceeds with exceptional stereocontrol (dr > 20:1) . The reaction sequence involves:

Step 1 : Prenylation of the Seebach acetal-derived amine using LDA and prenyl bromide, followed by acid-mediated cyclization to form the pyrrolidine ring .
Step 2 : Oxidative aza-Prins cyclization using FeCl₃ as a Lewis acid, inducing C–N bond formation and subsequent ring closure .

StepReaction TypeReagents/ConditionsYield (%)
1Prenylation/CyclizationLDA, prenyl bromide, H₂SO₄58
2Aza-Prins CyclizationFeCl₃, CH₂Cl₂, −20°C → rt96

This methodology circumvents the need for protective group manipulations, streamlining the synthesis .

Late-Stage Functionalization and Deprotection

Final stages involve meticulous functional group interconversions:

  • DIBAL-H Reduction : Selective reduction of methyl esters to alcohols (47% yield) .

  • Oxidative Deprotection : Sequential treatment with Pd/C and CuCl₂ removes benzyl groups while oxidizing secondary alcohols to ketones .

  • Acid-Mediated Ketal Cleavage : Acetic acid/methanol mixture unveils the terminal amine, completing the synthesis .

Functionalization StepReagentsKey OutcomeYield (%)
Ester ReductionDIBAL-H, THF, −78°CAlcohol formation47
Oxidative DeprotectionPd/C, HCO₂NH₄; CuCl₂Benzyl removal/ketone formation67
Ketal CleavageAcOH/MeOH, refluxAmine liberation90

Yield Optimization and Scalability

The Li synthesis achieves an overall yield of 2.7% over 12 steps, producing 130 mg of this compound . Critical optimizations include:

  • Flow Chemistry : Implementation in radical cycloisomerization improves reproducibility and scalability .

  • Protecting Group Strategy : Minimal use of benzyl and Boc groups reduces deprotection complexity .

  • Temperature Control : Strict maintenance of −78°C during DIBAL-H reactions prevents over-reduction .

Comparative analysis of batch vs. flow conditions for the cobalt-catalyzed step demonstrates a 15% yield improvement in continuous flow systems .

Challenges and Alternative Approaches

While the current synthesis represents a landmark achievement, several challenges persist:

  • Radical Intermediate Control : Competing 5-exo cyclization pathways necessitate precise stoichiometric control .

  • Stereochemical Drift : Epimerization at C-19 occurs during acidic workup, requiring careful pH monitoring .

Notably, attempted biomimetic approaches via oxidative dimerization of simpler indole derivatives have failed to replicate the natural product's stereochemistry, underscoring the superiority of the stepwise synthetic route .

Q & A

Q. What structural features distinguish Sclerotiamide from related indole alkaloids like paraherquamides?

this compound is characterized by a bicyclo[2.2.2]diazaoctane ring system with a C-10 hydroxyl group, an unreduced dioxopiperazine unit, and a spiro-oxindole moiety. Unlike paraherquamides, which have a reduced dioxopiperazine and lack the hydroxyl group, this compound’s unique structural features are critical for its bioactivity as a ClpP activator. Comparative analysis using NMR, X-ray crystallography, and mass spectrometry is essential to confirm these distinctions .

Q. How was this compound initially identified as a ClpP activator?

A fluorescence-based high-throughput screening of ~450 fungal and bacterial secondary metabolites identified this compound. Structural-activity relationship (SAR) analysis and biochemical assays (e.g., dephosphorylation and FITC-β-casein degradation) validated its ClpP activation. Researchers should replicate this approach using similar fluorescence assays and orthogonal validation methods (e.g., thermal shift assays) to confirm target engagement .

Q. What experimental methods are recommended for assessing this compound’s ClpP activation in vitro?

Use in vitro degradation assays with substrates like FITC-β-casein or synthetic peptides. Measure proteolytic activity via fluorescence quenching or SDS-PAGE. Include positive controls (e.g., known ClpP activators like ACP5) and negative controls (ClpP-deficient bacterial strains). Ensure reproducibility by detailing buffer conditions, enzyme concentrations, and kinetic parameters in the methods section .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s ClpP activation efficacy across biochemical assays?

Discrepancies (e.g., 2.2-fold lower activity in FITC-β-casein vs. dephosphorylation assays) may arise from substrate specificity, assay sensitivity, or competing enzymatic pathways. Address this by:

  • Comparing assay conditions (pH, ionic strength, co-factors).
  • Performing orthogonal assays (e.g., ATP hydrolysis or bacterial growth inhibition).
  • Applying statistical models (ANOVA, dose-response curves) to quantify variability .

Q. What strategies are recommended for optimizing this compound’s ClpP activation potency?

  • SAR-guided synthesis : Modify hydroxyl groups or the dioxopiperazine ring to enhance binding.
  • Molecular docking : Use ClpP crystal structures (PDB IDs) to predict interaction sites.
  • High-throughput screening : Test derivatives against ClpP orthologs from pathogenic bacteria (e.g., Staphylococcus aureus). Validate hits with proteomic profiling and genetic knockouts to confirm target specificity .

Q. How should researchers design studies to investigate this compound’s mechanism in bacterial protein homeostasis?

  • Genetic models : Use ΔClpP bacterial strains to isolate this compound’s effects.
  • Proteomic analysis : Perform LC-MS/MS to identify degraded substrates.
  • Time-lapse microscopy : Monitor bacterial cell division under sub-inhibitory this compound concentrations. Ensure rigorous controls (e.g., untreated cells, vehicle-only groups) and replicate experiments to minimize batch effects .

Q. What systematic review methodologies are appropriate for synthesizing data on ClpP activators like this compound?

Follow PRISMA or COSMOS-E guidelines:

  • Define inclusion criteria (e.g., in vitro studies, ClpP activation assays).
  • Search databases (PubMed, Web of Science) using Boolean terms (e.g., "ClpP activator" AND "natural products").
  • Avoid over-reliance on Google Scholar due to reproducibility limitations.
  • Perform meta-analyses on enzymatic activity data using fixed/random-effects models .

Methodological Considerations

Q. How should researchers address this compound’s lack of bacterial growth inhibition in preclinical studies?

  • Combination therapy : Test synergy with β-lactams or quinolones.
  • Resistance profiling : Serial passage assays to assess mutation rates.
  • In vivo models : Use murine infection models with bioluminescent bacterial strains to quantify efficacy. Statistical power analysis is critical to determine sample sizes for these experiments .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Chromatography : HPLC-PDA or UPLC-MS for purity assessment.
  • Spectroscopy : 2D NMR (HSQC, HMBC) for stereochemical confirmation.
  • Crystallography : Resolve ambiguous structures via X-ray diffraction. Report detection limits and validation parameters (e.g., linearity, precision) to meet journal standards .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Chemical proteomics : Use biotinylated probes to pull down ClpP-bound this compound.
  • Cellular thermal shift assays (CETSA) : Measure ClpP thermal stability shifts post-treatment.
  • CRISPR-Cas9 knockouts : Confirm phenotype rescue in ΔClpP strains.
    Triangulate data from these methods to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sclerotiamide
Reactant of Route 2
Reactant of Route 2
Sclerotiamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.